5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: is a heterocyclic compound that features an imidazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both aniline and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of aniline with a suitable precursor that contains the imidazolone core. One common method is the reaction of aniline with 3-phenyl-3,5-dihydro-4H-imidazol-4-one under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the imidazolone ring can yield dihydro derivatives with altered electronic properties.
Substitution: The phenyl and aniline groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions .
Biology: In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
- 2-Anilinomethylidene-5,5-dimethylcyclohexane-1,3-dione
- 2,3-Dianilino-1,4-naphthoquinone
- 2-Phenoxy-1,4-naphthoquinone .
Uniqueness: 5-(Anilinomethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific imidazolone core structure combined with aniline and phenyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
58018-47-6 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-phenyl-5-(phenyliminomethyl)imidazol-4-ol |
InChI |
InChI=1S/C16H13N3O/c20-16-15(11-17-13-7-3-1-4-8-13)18-12-19(16)14-9-5-2-6-10-14/h1-12,20H |
InChI Key |
RDTPLASPNZYWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(N(C=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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